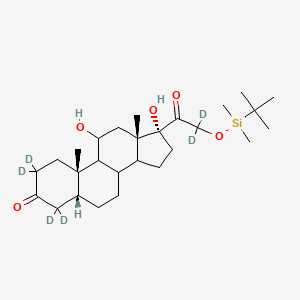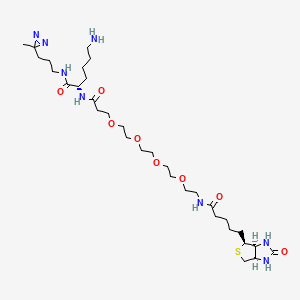![molecular formula C25H29N3O3 B12425566 2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid](/img/structure/B12425566.png)
2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid is a complex organic compound characterized by its unique structure, which includes multiple deuterated phenyl groups and a pyrazine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid involves multiple steps, starting with the preparation of the deuterated phenyl groups. These groups are then coupled with a pyrazine ring through a series of reactions, including halogenation, nucleophilic substitution, and amination. The final step involves the attachment of the butoxyacetic acid moiety under controlled conditions to ensure the integrity of the compound.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using automated reactors and precise control of reaction conditions. This ensures high yield and purity of the final product. The process would include rigorous purification steps such as recrystallization and chromatography to remove any impurities.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the pyrazine ring, converting it to a dihydropyrazine derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Dihydropyrazine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a model compound in studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of 2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The deuterated phenyl groups may enhance the stability and binding affinity of the compound, leading to more effective inhibition or activation of the target pathways. The pyrazine ring plays a crucial role in the compound’s ability to interact with nucleophilic sites, facilitating its biological activity.
類似化合物との比較
2-[4-[[5,6-Bis(phenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid: Lacks the deuterated phenyl groups, which may result in different stability and reactivity.
2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-ethylamino]butoxy]acetic acid: Similar structure but with an ethylamino group instead of propan-2-ylamino, potentially altering its biological activity.
Uniqueness: The presence of deuterated phenyl groups in 2-[4-[[5,6-Bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid enhances its stability and may provide unique properties in terms of reactivity and interaction with biological targets. This makes it a valuable compound for research and potential therapeutic applications.
特性
分子式 |
C25H29N3O3 |
|---|---|
分子量 |
429.6 g/mol |
IUPAC名 |
2-[4-[[5,6-bis(2,3,4,5,6-pentadeuteriophenyl)pyrazin-2-yl]-propan-2-ylamino]butoxy]acetic acid |
InChI |
InChI=1S/C25H29N3O3/c1-19(2)28(15-9-10-16-31-18-23(29)30)22-17-26-24(20-11-5-3-6-12-20)25(27-22)21-13-7-4-8-14-21/h3-8,11-14,17,19H,9-10,15-16,18H2,1-2H3,(H,29,30)/i3D,4D,5D,6D,7D,8D,11D,12D,13D,14D |
InChIキー |
OJQMKCBWYCWFPU-QQJQIFQQSA-N |
異性体SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=NC=C(N=C2C3=C(C(=C(C(=C3[2H])[2H])[2H])[2H])[2H])N(CCCCOCC(=O)O)C(C)C)[2H])[2H] |
正規SMILES |
CC(C)N(CCCCOCC(=O)O)C1=CN=C(C(=N1)C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


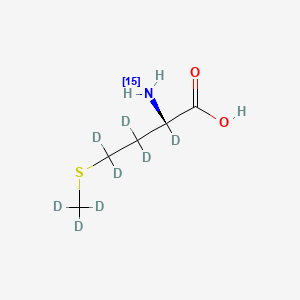
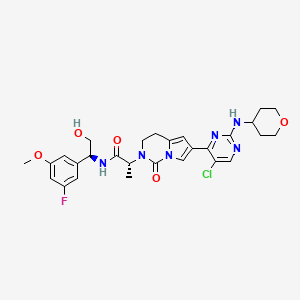

![N-(pyridin-2-ylmethyl)-9H-pyrido[3,4-b]indole-1-carboxamide](/img/structure/B12425494.png)
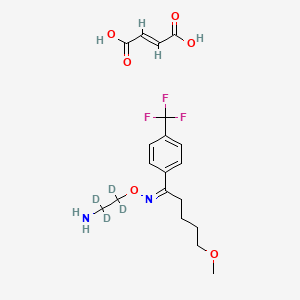
![(1R,6R,8R,9R,10S,15R,17R,18R)-17-(6-aminopurin-9-yl)-8-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3-hydroxy-12-oxo-12-sulfanyl-3-sulfanylidene-2,4,7,11,13,16-hexaoxa-3lambda5,12lambda5-diphosphatricyclo[13.2.1.06,10]octadecane-9,18-diol](/img/structure/B12425509.png)
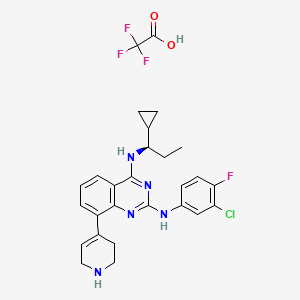
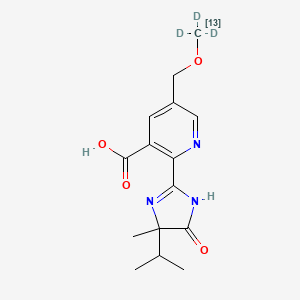
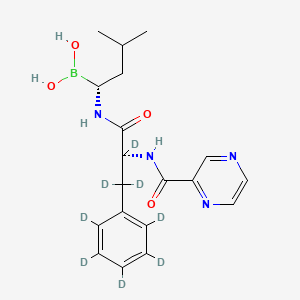

![2-[[(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-2,2,4,4,11,11-hexadeuterio-3,12-dihydroxy-10,13-dimethyl-1,3,5,6,7,8,9,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetic acid](/img/structure/B12425555.png)

